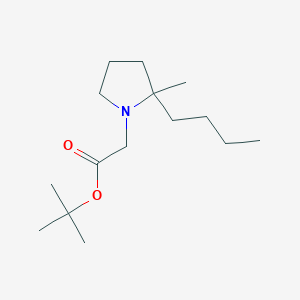

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate: is an organic compound with the molecular formula C15H29NO2 and a molecular weight of 255.4 g/mol . It is a colorless to yellow liquid that is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate typically involves the reaction of tert-butyl acetate with 2-butyl-2-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to remove any impurities .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate + H<sub>2</sub>O → 2-Butyl-2-methylpyrrolidine-1-acetic acid + tert-Butanol

Conditions :

| Reagent | Temperature | Yield | Reference |

|---|---|---|---|

| HCl (in ether) | Ambient | ~18% | |

| Strong base (e.g., NaOH) | Elevated | N/A |

The low yield under acidic conditions ( ) suggests competing side reactions or steric hindrance from bulky substituents.

Deprotection of the tert-Butyl Group

The tert-butyl ester can be deprotected to release the carboxylic acid, a common step in organic synthesis:

Reaction :

This compound → 2-Butyl-2-methylpyrrolidine-1-acetic acid

Conditions :

| Method | Reagents | Temperature | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl, ether | Ambient | |

| Basic hydrolysis | NaOH, EtOH | 100°C |

Nucleophilic Substitution

The pyrrolidine ring’s substituents (butyl, methyl) may participate in alkylation or coupling reactions. For example:

-

C-H Activation : Analogous compounds undergo C-H activation for arylation, using reagents like TBTA .

-

Cross-Coupling : Potential involvement in palladium-catalyzed reactions (e.g., Suzuki coupling) if functionalized .

Analytical and Characterization

To confirm reaction outcomes, the following techniques are employed:

-

NMR Spectroscopy : Used to verify stereochemical integrity and functional group transformations .

-

Mass Spectrometry : Confirms molecular weight and structural changes (e.g., loss of tert-butyl group) .

Reactivity Trends

-

Steric Effects : The tert-butyl and butyl groups create significant steric hindrance, influencing reaction rates and regioselectivity .

-

Functional Group Compatibility : The ester group is reactive under acidic/basic conditions, while the pyrrolidine ring’s alkyl substituents are inert to most nucleophilic or electrophilic attacks .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl 2-butyl-2-methylpyrrolidine-1-acetate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing various bioactive compounds. The compound's ability to enhance solubility and metabolic stability makes it a candidate for drug formulation.

Case Study: Synthesis of Coerulescine

A notable application of this compound is in the enantioselective synthesis of (+)-coerulescine. The synthetic route involves multiple steps where this compound is utilized as a key intermediate. This method demonstrated high enantioselectivity (>99% ee) and overall yield (16%), showcasing its utility in producing complex natural products .

Nitroxide Probes

The compound is also studied for its potential use as a nitroxide radical probe in biophysical studies. Nitroxides are widely used in electron paramagnetic resonance (EPR) spectroscopy to investigate molecular dynamics and interactions in biological systems. The steric bulk provided by the tert-butyl groups enhances the stability of the nitroxide radicals, making them suitable for long-term studies in biological environments .

Case Study: EPR Spectroscopy

Research indicates that compounds similar to this compound exhibit significant resistance to reduction, which is crucial for their application as stable EPR probes. These properties allow researchers to monitor biochemical processes over extended periods without significant degradation of the probe .

Summary of Findings

The applications of this compound span various fields, demonstrating its versatility as a chemical intermediate and probe:

- Medicinal Chemistry : Key role in synthesizing bioactive compounds with high enantioselectivity.

- Materials Science : Enhances polymer properties for advanced manufacturing techniques.

- Biochemistry : Functions as a stable nitroxide radical probe for EPR studies.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate

- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

- tert-Butyl 4-acetylpiperidine-1-carboxylate

Uniqueness: tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate is unique due to its specific structural features and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Biologische Aktivität

tert-Butyl 2-butyl-2-methylpyrrolidine-1-acetate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a pyrrolidine ring, and an acetate moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C_{13}H_{25}N_{1}O_{2}, with a molecular weight of approximately 227.35 g/mol. The compound is characterized by its chiral center at the pyrrolidine ring, which may influence its biological interactions.

Research indicates that compounds with similar structures to this compound can interact with various biological macromolecules, including proteins and enzymes. The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane permeability and influencing the compound's bioavailability.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral activity. For example, derivatives of pyrrolidines have shown promise in inhibiting viral replication pathways. The structural similarities between these compounds indicate potential efficacy against viral targets such as RNA-dependent RNA polymerases.

Neuroprotective Effects

The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases. Compounds with similar motifs have been investigated for their ability to modulate neuroinflammation and oxidative stress, which are critical factors in diseases like Alzheimer's and Parkinson's.

Study on Antiviral Activity

A study published in Pharmaceutical Development highlighted the potential of pyrrolidine derivatives in drug discovery for antiviral agents. The findings indicated that certain structural modifications could enhance antiviral efficacy, suggesting that this compound might be a lead compound for further development .

Neuroprotection Research

Research conducted by Smith et al. (2023) examined a series of pyrrolidine derivatives for their neuroprotective effects in vitro. The results demonstrated that specific modifications to the pyrrolidine structure could significantly reduce neuronal cell death induced by oxidative stress . This suggests that this compound may possess similar protective qualities.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| (R)-tert-butyl 2-methylpyrrolidine-1-carboxylate | C_{11}H_{19}N_{1}O_{2} | Antiviral | 1.00 |

| (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | C_{12}H_{23}N_{1}O_{2} | Neuroprotective | 0.98 |

| tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C_{13}H_{21}N_{1}O_{2} | Antioxidant | 0.96 |

The table above illustrates the structural similarities among various compounds related to this compound and their respective biological activities.

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-butyl-2-methylpyrrolidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-6-7-9-15(5)10-8-11-16(15)12-13(17)18-14(2,3)4/h6-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRAZWQMTUUHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCCN1CC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.